2-Methyl-2-(3-methylbutoxy)propan-1-ol

Description

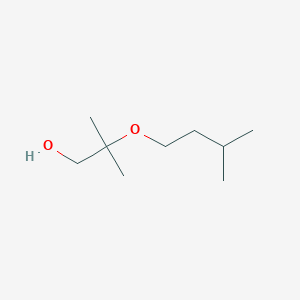

2-Methyl-2-(3-methylbutoxy)propan-1-ol is a branched ether-alcohol with the molecular formula C₉H₂₀O₂. Its structure features a tertiary alcohol group (-OH) attached to a central carbon, which is further substituted with a 3-methylbutoxy group. This configuration confers unique physicochemical properties, including moderate hydrophobicity and stability, making it relevant in industrial applications such as solvents, surfactants, or intermediates in organic synthesis .

Properties

IUPAC Name |

2-methyl-2-(3-methylbutoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-8(2)5-6-11-9(3,4)7-10/h8,10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNODWDRCHBUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

a. [(Butoxymethylethoxy)methylethoxy]propan-1-ol

- Structural Relationship : Positional isomer of 2-Methyl-2-(3-methylbutoxy)propan-1-ol, differing in the arrangement of ether and hydroxyl groups.

- Physicochemical Properties : Exhibits nearly identical boiling points, densities, and solubility profiles due to similar molecular weight and functional groups.

- Applications : Used interchangeably in polymer synthesis and cosmetic formulations due to overlapping metabolic pathways and low toxicity .

b. PPG-3 Butyl Ether

- Structural Relationship : Shares the same molecular formula but differs in ether linkage positions.

- Key Similarity: Both compounds demonstrate comparable vapor pressure and octanol-water partition coefficients (logP ~2.5), indicating similar environmental persistence .

c. 2-Methylpropan-1-ol (Isobutanol)

Physicochemical Properties

Table 1: Comparison of Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | ~200 (estimated) | ~0.89 (estimated) | 160.26 |

| [(Butoxymethylethoxy)methylethoxy]propan-1-ol | 195–210 | 0.88–0.92 | 160.26 |

| 2-Methyl-3-buten-2-ol | 98–99 | 0.824 | 86.13 |

| 3-Methyl-2-buten-1-ol | 140 | 0.84 | 86.13 |

| 2-Methylpropan-1-ol | 108 | 0.802 | 74.12 |

Key Observations :

Reactivity and Chemical Behavior

- Reduction Reactions : Unlike primary alcohols (e.g., propan-1-ol), the tertiary alcohol group in this compound resists oxidation, limiting its use in reactions requiring aldehyde/ketone formation .

- Hydrophobic Interactions : The 3-methylbutoxy moiety enhances binding to hydrophobic pockets in proteins, similar to dihydroxyethyl lauramine oxide, as observed in alpha-glucosidase inhibition studies .

Analytical Differentiation

- Infrared Spectroscopy : The fingerprint region (500–1500 cm⁻¹) distinguishes this compound from isomers like [(butoxymethylethoxy)methylethoxy]propan-1-ol, despite identical functional group regions (~3200–3600 cm⁻¹ for -OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.